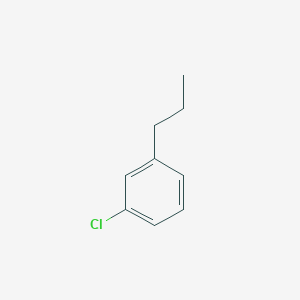
1-Chloro-3-propylbenzene
Overview
Description
1-Chloro-3-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Chloro-3-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Friedel-Crafts Alkylation:
Reactants: Benzene, 1-chloropropane
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures
:Reaction: C6H6+CH3CH2CH2ClAlCl3C6H5CH2CH2CH3+HCl
Another method involves the Friedel-Crafts acylation followed by reduction. This two-step process includes:
-
Friedel-Crafts Acylation
Reactants: Benzene, propionyl chloride
Conditions: Anhydrous conditions
:Reaction: C6H6+CH3CH2COClAlCl3C6H5COCH2CH3+HCl
-
Reduction
Reactants: 1-Phenyl-1-propanone
Catalyst: Hydrogen (H2), Palladium on carbon (Pd/C)
Conditions: High pressure and temperature
:Reaction: C6H5COCH2CH3+H2Pd/CC6H5CH2CH2CH3
Chemical Reactions Analysis
1-Chloro-3-propylbenzene undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution
Reactions: Nitration, sulfonation, halogenation
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation; bromine (Br2) and iron(III) bromide (FeBr3) for bromination
Products: 1-Chloro-3-propyl-4-nitrobenzene, 1-Chloro-3-propylbenzenesulfonic acid, 1-Chloro-3-propyl-4-bromobenzene
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Products: Carboxylic acids, ketones
-
Reduction
Reagents: Hydrogen (H2), Palladium on carbon (Pd/C)
Products: Alkanes
Scientific Research Applications
1-Chloro-3-propylbenzene is used in various scientific research applications, including:
-
Chemistry
Synthesis of Polysubstituted Benzenes: Used as an intermediate in the synthesis of more complex aromatic compounds.
Study of Reaction Mechanisms: Used to study electrophilic aromatic substitution and other reaction mechanisms.
-
Biology
Biochemical Studies: Used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
-
Medicine
Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.
-
Industry
Production of Specialty Chemicals: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-propylbenzene in electrophilic aromatic substitution involves the following steps:
-
Formation of the Arenium Ion
- The aromatic ring attacks the electrophile, forming a positively charged arenium ion intermediate.
-
Deprotonation
- The arenium ion loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product.
Comparison with Similar Compounds
1-Chloro-3-propylbenzene can be compared with other similar compounds, such as:
-
1-Chloro-2-propylbenzene
- Similar structure but with the propyl group at the second position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Chloro-4-propylbenzene
- Similar structure but with the propyl group at the fourth position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Bromo-3-propylbenzene
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity due to the different halogen atom.
-
1-Chloro-3-methylbenzene
- Similar structure but with a methyl group instead of a propyl group.
- Different reactivity and physical properties due to the different alkyl group.
Properties
IUPAC Name |
1-chloro-3-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDQUQDFWSKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433086 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57430-24-7 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819177.png)
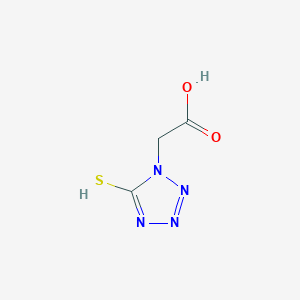
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
![(2R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7819195.png)
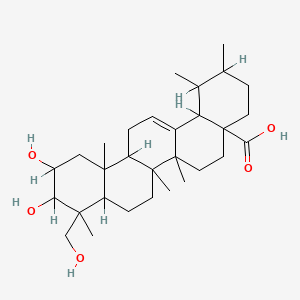
![(6,7,8,11,12,13,22,23-Octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate](/img/structure/B7819201.png)
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B7819233.png)
![(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B7819237.png)
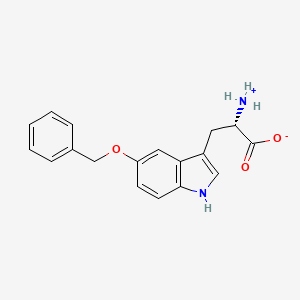
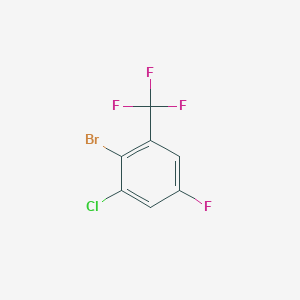
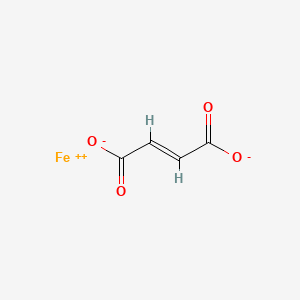
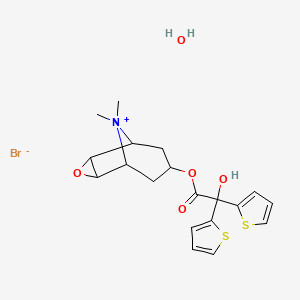
![sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B7819267.png)

